molecular formula C25H26N2O5S B5026459 Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

Cat. No.: B5026459
M. Wt: 466.6 g/mol
InChI Key: IVUBIEOTKKITNI-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a thiophene-based compound featuring a 2-methoxyphenylcarbamoyl group at position 5, a methyl group at position 4, and a 3-phenylpropanamido group at position 2. This article compares its hypothetical properties and activities with those of analogous compounds, focusing on synthesis, structural features, physicochemical properties, and biological efficacy.

Properties

IUPAC Name

ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-4-32-25(30)21-16(2)22(23(29)26-18-12-8-9-13-19(18)31-3)33-24(21)27-20(28)15-14-17-10-6-5-7-11-17/h5-13H,4,14-15H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBIEOTKKITNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene ring, followed by the introduction of the ester group and the functionalization of the ring with the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a drug candidate. Its interactions with biological targets are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Differences :

Compound Position 5 Substituent Position 2 Substituent
Target Compound 2-Methoxyphenylcarbamoyl 3-Phenylpropanamido
Compound 4 () Triazolo-triazine carbonyl Phenylamino
CAS 5655-15-2 () 4-Chlorophenylcarbamoyl Phenylamino
CAS 565207-41-2 () Methylcarbamoyl 2-Chloroacetamido

Physicochemical Properties

  • Melting Points: Compound 4 (): Decomposes above 300°C, indicative of high thermal stability due to aromatic fused rings . Ethyl 5-(4-chlorophenylcarbamoyl) analog (CAS 5655-15-2): No melting point reported, but chlorine’s electron-withdrawing nature likely reduces solubility compared to methoxy groups .
  • Spectroscopic Data :
    • IR spectra for thiophene derivatives () show C=O stretches at ~1705 cm⁻¹ and NH stretches at ~3400 cm⁻¹, consistent with carbamoyl and amide functionalities .
    • Mass spectrometry of compound 4 revealed a molecular ion peak at m/z 408 (M⁺), corroborating its molecular formula .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this thiophene derivative?

The compound is typically synthesized via multi-step reactions, with the Gewald reaction forming the thiophene core. Key steps include:

  • Condensation of ethyl cyanoacetate with acetoacetanilide and sulfur under reflux to generate the thiophene scaffold .
  • Subsequent functionalization with 2-methoxyphenylcarbamoyl and 3-phenylpropanamido groups via nucleophilic acyl substitution, using reagents like triethylamine (TEA) in dimethylformamide (DMF) .
  • Reaction progress is monitored via thin-layer chromatography (TLC) , and products are purified via recrystallization (e.g., ethanol/water mixtures) .

Q. How is structural confirmation and purity assessed for this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester at δ ~4.2 ppm for -OCH₂CH₃) and confirms substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching C₂₄H₂₃N₂O₅S) .
  • X-ray Crystallography : SHELX and ORTEP software resolve crystal structures, confirming bond lengths/angles and hydrogen-bonding networks .

Q. Which functional groups dictate its chemical reactivity?

  • Ester group : Susceptible to hydrolysis under acidic/basic conditions.
  • Amide and carbamoyl groups : Participate in hydrogen bonding, influencing crystal packing and solubility .
  • Methoxy group : Electron-donating effects modulate aromatic ring reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 3-phenylpropanamido substituent?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
  • Catalyst Screening : Triethylamine (TEA) improves acylation efficiency by scavenging HCl, as shown in analogous syntheses (yield increase by ~20%) .
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Purity Reassessment : Use HPLC (>95% purity threshold) to eliminate confounding effects of impurities .
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer, 37°C) .
  • Substituent Effects : Trifluoromethyl or chloro substituents on analogous compounds alter lipophilicity (LogP) and target affinity, explaining variability .

Q. How are crystallographic ambiguities addressed in structural studies?

  • High-Resolution Data : Collect diffraction data at <1.0 Å resolution using synchrotron sources to reduce thermal motion artifacts .
  • Hydrogen Bond Analysis : Graph set notation (e.g., R₂²(8) motifs) identifies packing motifs, validated via WinGX/ORTEP .
  • Comparative Crystallography : Overlay structures with related derivatives (e.g., ethyl 4-methyl-2-(2-phenylacetamido)thiophenes) to detect conformational outliers .

Q. How can derivatives be designed to enhance target selectivity?

  • Structure-Activity Relationship (SAR) :

    Substituent ModificationObserved Effect
    Trifluoromethyl (-CF₃)↑ Lipophilicity, ↑ kinase inhibition
    Nitro (-NO₂)↓ Solubility, ↑ oxidative stress response
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses with ATP-binding pockets, guiding rational design .

Q. What analytical techniques elucidate reaction mechanisms for functional group transformations?

  • Kinetic Studies : Monitor intermediates via time-resolved ¹H NMR (e.g., acyl migration in carbamoyl groups) .
  • Isotopic Labeling : ¹⁸O-tracing in ester hydrolysis confirms nucleophilic vs. acid-catalyzed pathways .
  • Mass Spectrometry Imaging (MSI) : Maps reactive intermediates in solid-phase syntheses .

Methodological Considerations

Q. How are solvent and catalyst choices validated in multi-step syntheses?

  • Solvent Screening : Dielectric constant (ε) and boiling point (e.g., DMF: ε=36.7, bp=153°C) balance reactivity and practicality .
  • Catalyst Efficiency : Turnover number (TON) calculations compare TEA vs. DMAP in acylation steps, optimizing cost and yield .

Q. What protocols ensure reproducibility in crystallographic studies?

  • Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) for small-molecule crystals, with SHELXL refinement (R-factor <5%) .
  • Twinned Data Handling : Apply HKLF 5 format in SHELXTL to deconvolute overlapping reflections .

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